2-MEO-4-(((3-(4-METHYLPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL
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Overview
Description
2-MEO-4-(((3-(4-METHYLPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL is a complex organic compound with a unique structure that includes a triazole ring, a methoxy group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-MEO-4-(((3-(4-METHYLPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of catalysts, advanced purification techniques, and continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-MEO-4-(((3-(4-METHYLPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperature, pH, and solvent choice to achieve the desired products .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and substituted phenol derivatives .
Scientific Research Applications
2-MEO-4-(((3-(4-METHYLPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-MEO-4-(((3-(4-METHYLPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy and sulfanyl groups may enhance the compound’s binding affinity and specificity for these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-MEO-4-(2-((4-METHYLPHENYL)SULFONYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE
- 2-MEO-4-(2-((4-METHYLPHENYL)SULFONYL)CARBOHYDRAZONOYL)PHENYL 4-PROPOXYBENZOATE
- 2-MEO-4-(2-((4-METHYLPHENYL)SULFONYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE .
Uniqueness
What sets 2-MEO-4-(((3-(4-METHYLPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
4-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-3-6-13(7-4-11)16-19-20-17(24)21(16)18-10-12-5-8-14(22)15(9-12)23-2/h3-10,22H,1-2H3,(H,20,24)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMCNCVNJIPYTH-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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